2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile
Description
Properties
Molecular Formula |
C13H17N3O2S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide |
InChI |
InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12+ |
InChI Key |
RZYWHOPOHRFRMI-FOWTUZBSSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)SC)/C#N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Formation
The synthesis begins with the preparation of 4-(methylthio)phenylhydrazine, a precursor critical for subsequent reactions. A widely adopted method involves the condensation of 4-(methylthio)aniline with nitrous acid (HNO₂) under acidic conditions. The diazonium salt intermediate is reduced using stannous chloride (SnCl₂) in hydrochloric acid (HCl), yielding the hydrazine derivative with >85% efficiency.
The hydrazone backbone is constructed via reaction with acetonitrile derivatives. For example, 2-chloroacetonitrile undergoes nucleophilic substitution with the hydrazine intermediate in ethanol at 60–80°C, forming 2-[[4-(methylthio)phenyl]hydrazono]acetonitrile. This step is typically monitored by thin-layer chromatography (TLC) to confirm completion.
Sulfonylation with Tert-Butylsulfonyl Groups
Alternative Methodologies
One-Pot Synthesis
A streamlined one-pot approach eliminates intermediate isolation. In this method, 4-(methylthio)aniline, sodium nitrite (NaNO₂), and 2-chloroacetonitrile react sequentially in glacial acetic acid. tert-Butylsulfonyl chloride is introduced after hydrazone formation, with the entire process completed within 24 hours. While this method reduces purification steps, yields are marginally lower (65–70%) due to competing side reactions.
Catalytic Approaches
Mesoporous molecular sieves (e.g., HAlMCM-41) have been employed as catalysts to enhance regioselectivity. In a patent-pending method, NaAlMCM-41 molecular sieves are ion-exchanged with ammonium nitrate (NH₄NO₃) and calcined at 550–600°C to create acidic sites. These catalysts improve sulfonylation efficiency to 82% while reducing reaction temperatures to 80–100°C.
Catalyst Performance Comparison:
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| HAlMCM-41 (SiO₂/Al₂O₃=20) | 82 | 94 |
| HAlMCM-41 (SiO₂/Al₂O₃=100) | 76 | 88 |
| No catalyst | 58 | 72 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using hexane/ethyl acetate (10:1 → 5:1 gradient). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, t-Bu), 2.52 (s, 3H, SCH₃), 7.25–7.40 (m, 4H, Ar-H), 8.12 (s, 1H, N=CH).
- IR (KBr): ν 2200 cm⁻¹ (C≡N), 1320–1150 cm⁻¹ (S=O), 1590 cm⁻¹ (C=N).
- HRMS : m/z [M+H]⁺ calcd. for C₁₃H₁₇N₃O₂S₂: 311.0741; found: 311.0738.
Challenges and Mitigation Strategies
Oxidative Degradation
The methylthio (-SCH₃) group is prone to oxidation during sulfonylation. Substituting tert-butyl nitrite (TBN) for traditional oxidants like H₂O₂ minimizes over-oxidation to sulfones. Under TBN catalysis, side products are reduced from 15% to <3%.
Steric Hindrance Effects
Bulky tert-butylsulfonyl groups impede reaction kinetics. Increasing reaction temperatures to 50°C and using polar aprotic solvents (e.g., DMF) enhance molecular mobility, improving yields by 12–15%.
Scalability and Industrial Relevance
Pilot-scale syntheses (1–5 kg batches) employ continuous flow reactors to maintain stoichiometric control. A representative protocol uses:
Environmental metrics highlight advantages over batch processes:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.4 | 6.2 |
| Energy consumption | 48 kWh/kg | 22 kWh/kg |
Emerging Innovations
Photocatalytic Methods
Recent studies utilize visible-light-driven catalysis with ruthenium polypyridyl complexes. Under blue LED irradiation, reaction times decrease to 2–4 hours with 85% yield, avoiding thermal degradation.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonates.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The methanecarbohydrazonoyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions include sulfonates, primary amines, and substituted hydrazones, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis:
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile serves as an important intermediate in organic synthesis. It can be utilized in the formation of more complex molecules through various coupling reactions, including:
- Condensation Reactions: The hydrazone functionality allows for condensation with aldehydes or ketones to form more complex hydrazones.
- Coupling Reactions: The acetonitrile group can participate in nucleophilic substitution reactions, enabling the synthesis of substituted derivatives.
2. Combinatorial Chemistry:
The compound can be employed in combinatorial synthesis to generate libraries of related compounds. This approach allows researchers to explore structure-activity relationships efficiently, identifying potential leads for drug development.
Emerging studies suggest that 2-tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile may exhibit biological activities that warrant further investigation:
1. Antimicrobial Properties:
Preliminary research indicates that derivatives of this compound could possess antimicrobial activity. The presence of the methylthio group may enhance interactions with biological targets, making it a candidate for further pharmacological evaluation.
2. Anticancer Activity:
Some studies have suggested that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The unique combination of functional groups in 2-tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile may contribute to such activities, although specific studies are needed to confirm this potential.
Mechanism of Action
The mechanism of action of (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the cyanide group can inhibit enzyme activity by binding to metal cofactors. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile:
2-(tert-Butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile
- Molecular Formula : C₁₃H₁₄F₃N₃O₂S
- Molecular Weight : 333.33 g/mol
- CAS : 338976-14-0
- Key Differences: The 4-(trifluoromethyl)phenyl group replaces the 4-(methylthio)phenyl substituent. Higher molecular weight (333.33 vs. ~310 g/mol inferred for the target compound) due to fluorine content.
- Applications : Likely used in drug discovery for its enhanced binding affinity to hydrophobic enzyme pockets.
2-(tert-Butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile
- Molecular Formula: Not explicitly stated (inferred as C₁₂H₁₃FN₃O₂S).
- CAS/Supplier : Product numbers 162490 (Matrix Scientific) .
- Key Differences :
- A fluorine atom is substituted at the ortho position of the phenyl ring.
- Steric hindrance from the ortho-fluorine may reduce rotational freedom, affecting molecular conformation.
- Fluorine’s electronegativity could alter electronic properties compared to methylthio.
- Commercial Data : Priced at $1,836/g (1g) and $7,343/g (5g), indicating high cost due to specialized synthesis .
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
- Molecular Formula : C₁₃H₁₀N₂O₂S
- Molecular Weight : 258.30 g/mol
- CAS : 499771-17-4
- Key Differences: Replaces the hydrazono group with a thiazole ring fused to a benzodioxin moiety. Lower molecular weight (258.30 g/mol) and increased hydrogen bond acceptors (5 vs. ~3 in the target compound). Benzodioxin enhances aromaticity and may improve solubility in polar solvents.
- Applications: Potential use in materials science or as a ligand for metal-catalyzed reactions.
Comparative Analysis Table
Research Findings and Inferences
Substituent Impact :
- Electron-withdrawing groups (e.g., CF₃) enhance polarity and metabolic stability, while electron-donating groups (e.g., SCH₃) increase lipophilicity, favoring membrane permeability .
- Ortho-substituents (e.g., 2-fluorophenyl) introduce steric effects that may influence binding specificity in enzyme inhibition .
Synthetic Accessibility :
- The tert-butylsulfonyl group is synthetically challenging due to steric hindrance, contributing to the high cost of derivatives (e.g., $7,343/5g for the 2-fluorophenyl variant) .
Functional Diversity :
- Thiazole-containing analogs (e.g., CAS 499771-17-4) demonstrate the versatility of nitrile-based compounds in diversifying molecular scaffolds for target-specific applications .
Biological Activity
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile, identified by its CAS number 241127-23-1, is a chemical compound with a unique structure characterized by a tert-butylsulfonyl group linked to a hydrazone with a methylthio-substituted phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 311.42 g/mol
- Structure : The compound features a tert-butylsulfonyl group, which is known for enhancing solubility and biological activity, making it an interesting candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to 2-tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile exhibit diverse biological properties, particularly as selective COX-2 inhibitors. These inhibitors are crucial in the management of inflammation and pain, as well as in cancer therapy.
Anti-inflammatory Activity
Recent studies have shown that derivatives of the 4-methylsulfonylphenyl moiety are effective COX-2 inhibitors. For instance:
- Selective COX-2 Inhibition : Compounds with this moiety have demonstrated significant inhibition of COX-2 enzymes, which are implicated in inflammatory processes. Selective inhibition can lead to reduced side effects compared to non-selective NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been extensively studied:
- Antibacterial Efficacy : Compounds derived from the hydrazone structure have shown potent antibacterial activity against various strains, including MRSA, E. coli, and K. pneumoniae. For example, certain derivatives exhibited growth inhibition rates ranging from 85% to 97% against these pathogens .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 7a | Antibacterial | 16 | |
| Compound 7g | COX-2 Inhibitor | 0.10 | |
| Compound 7i | Antifungal | >32 | |
| Compound 9a | Moderate Antibacterial | 42.1 |
Case Study: Synthesis and Evaluation
A study focused on synthesizing various derivatives of the compound revealed that:
- Synthesis Methodology : The synthesis involved several steps to ensure high yields and purity, utilizing standard organic chemistry techniques.
- Biological Evaluation : The synthesized compounds were tested for their antibacterial and anti-inflammatory properties using standard assays. Notably, compounds demonstrated selective COX-2 inhibition with minimal toxicity to human cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between tert-butylsulfonyl acetonitrile derivatives and 4-(methylthio)phenylhydrazine. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, improving yield and reproducibility . Parallel synthesis routes, such as electrophilic attacks on thioamide precursors, may also be adapted from analogous hydrazone syntheses .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to identify hydrazono (-NH-N=) and tert-butylsulfonyl groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
- Elemental Analysis (CHNS) : Validates empirical formulas by comparing experimental and theoretical C, H, N, and S percentages .
- FT-IR : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .
Q. How can researchers assess the purity of this compound, and what challenges arise during chromatographic separation?
- Methodological Answer : Purity is assessed via HPLC or GC-MS with UV/Vis detection. Challenges include:
- Hydrazone Tautomerism : Reversed-phase HPLC with buffered mobile phases (pH 6–8) minimizes tautomeric shifts that affect retention times .
- Sulfonyl Group Polarity : Silica-based columns may require gradient elution (e.g., hexane/ethyl acetate to methanol) to resolve polar impurities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydrazono group in nucleophilic or cyclization reactions?
- Methodological Answer : The hydrazono group acts as a dienophile in [4+2] cycloadditions or undergoes nucleophilic attack at the β-nitrogen. Kinetic studies using stopped-flow UV/Vis spectroscopy can track intermediates. Computational modeling (DFT) elucidates transition states and regioselectivity, as demonstrated in analogous thiadiazin systems .
Q. How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., restricted rotation of the tert-butyl group). Strategies include:
- Variable-Temperature NMR : Identifies conformational freezing at low temperatures .
- Solvent Parametrization : Use of COSMO-RS simulations to predict solvent-induced shifts .
Q. What experimental designs are effective for optimizing catalytic systems in large-scale syntheses of this compound?
- Methodological Answer : Response Surface Methodology (RSM) with central composite designs evaluates catalyst type (e.g., Lewis acids), solvent, and stoichiometry. For example, titanium(IV) isopropoxide has been shown to enhance yields in sulfonyl-acetonitrile couplings . Continuous-flow reactors improve scalability by minimizing exothermic side reactions .
Q. What factors influence the hydrolytic stability of the sulfonyl and hydrazono groups under varying pH conditions?
- Methodological Answer : Hydrolysis kinetics can be studied via pH-rate profiling (0.1–12 pH range). The tert-butylsulfonyl group is stable in acidic conditions (pH < 3) but hydrolyzes above pH 10, forming sulfonic acid derivatives. The hydrazono group is susceptible to acid-catalyzed decomposition, requiring stabilization via electron-withdrawing substituents .
Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess solvent effects on reaction barriers, as applied in similar nitrile-containing systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
